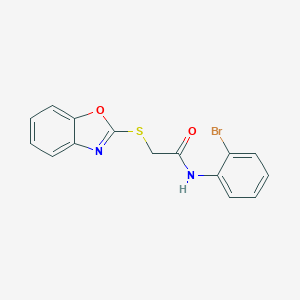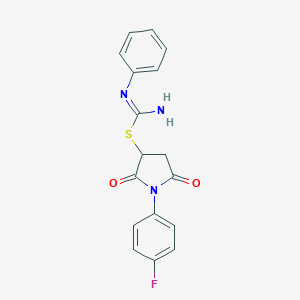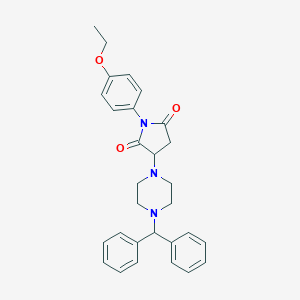
5-BENZAMIDO-1-PHENYL-N-(2-PHENYLETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-BENZAMIDO-1-PHENYL-N-(2-PHENYLETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZAMIDO-1-PHENYL-N-(2-PHENYLETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the pyrazole core. This can be achieved by the condensation of 1,3-diketones with arylhydrazines. The resulting pyrazole intermediate is then subjected to further functionalization to introduce the benzoylamino and phenethyl-amide groups.
For instance, the pyrazole carboxylic acid intermediate can be synthesized by reacting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with appropriate reagents under controlled conditions . The final step involves the coupling of the benzoylamino and phenethyl-amide groups to the pyrazole core, typically using amide coupling reagents such as EDCI or HATU in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is often achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-BENZAMIDO-1-PHENYL-N-(2-PHENYLETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-BENZAMIDO-1-PHENYL-N-(2-PHENYLETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its pyrazole core.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 5-BENZAMIDO-1-PHENYL-N-(2-PHENYLETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of nuclear factor κB (NF-κB), a protein complex involved in inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
Caffeic Acid Phenethyl Ester: Known for its antioxidant and anti-inflammatory properties.
Caffeic Acid Phenethyl Amide: Exhibits similar biological activities but with different molecular targets.
Uniqueness
5-BENZAMIDO-1-PHENYL-N-(2-PHENYLETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities. Its combination of benzoylamino and phenethyl-amide groups attached to the pyrazole core differentiates it from other similar compounds.
Propiedades
Fórmula molecular |
C25H22N4O2 |
|---|---|
Peso molecular |
410.5g/mol |
Nombre IUPAC |
5-benzamido-1-phenyl-N-(2-phenylethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C25H22N4O2/c30-24(20-12-6-2-7-13-20)28-23-22(18-27-29(23)21-14-8-3-9-15-21)25(31)26-17-16-19-10-4-1-5-11-19/h1-15,18H,16-17H2,(H,26,31)(H,28,30) |
Clave InChI |
TWYLPFSOVFRCCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-methyl-2-furohydrazide](/img/structure/B392660.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B392661.png)

![METHYL 4-[2-(2-METHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B392666.png)


![2-(4-Bromophenyl)-2-oxoethyl 3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B392671.png)
![N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide](/img/structure/B392672.png)

![1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B392676.png)
![2-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B392678.png)
![N-[4-(diethylamino)phenyl]-2-(mesityloxy)acetamide](/img/structure/B392680.png)
![1-[1-(1-Naphthyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B392681.png)
![9-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE](/img/structure/B392682.png)
